Hexynyllithium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
17689-03-1 |
|---|---|
Molecular Formula |
C6H9Li |
Molecular Weight |
88.1 g/mol |
IUPAC Name |
lithium;hex-1-yne |
InChI |
InChI=1S/C6H9.Li/c1-3-5-6-4-2;/h3,5-6H2,1H3;/q-1;+1 |
InChI Key |
ORTGOOBLGHYKOV-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCC#[C-] |
Origin of Product |
United States |
Chemical Profile of Hexynyllithium
Hexynyllithium is the lithium salt of the terminal alkyne 1-hexyne (B1330390). Its chemical identity and fundamental properties are summarized below.
| Property | Data |
| Molecular Formula | C₆H₉Li |
| Molar Mass | 88.08 g/mol nih.govchembk.com |
| Synonyms | 1-Hexynyllithium, Lithium hexynylide nih.govchembk.com |
| Parent Alkyne | 1-Hexyne nih.gov |
Reactivity and Organic Transformations Mediated by Hexynyllithium
1,2-Metalate Rearrangements Initiated by Hexynyllithium
This compound plays a significant role in initiating stereospecific 1,2-metalate rearrangements, particularly those involving boronates nih.govacs.orgresearchgate.netd-nb.info. This type of rearrangement is a powerful tool for constructing complex molecular architectures, including those with multiple contiguous stereocenters. The mechanism typically involves the nucleophilic attack of an alkynyllithium reagent on a boron center, forming a boronate complex. This complex then undergoes a 1,2-migration, where an organic group migrates from boron to an adjacent carbon atom, often accompanied by ring opening in cyclic systems researchgate.net.
A prominent application of this compound in this context is its use in the stereospecific 1,2-metalate rearrangement-mediated ring opening of polysubstituted cyclopropyl (B3062369) boronic esters nih.govacs.org. This transformation provides access to tertiary pinacol (B44631) boranes and propargylic boronic esters with high diastereomeric purity nih.govacs.org. The reaction proceeds with complete stereospecificity, as demonstrated by the conversion of cyclopropane (B1198618) 4c into acyclic products 6n–s, which possess two vicinal encumbered stereocenters in good yields and with outstanding diastereoselectivities nih.gov. This compound has been specifically shown to induce this rearrangement with cyclopropyl iodides and phosphates, yielding propargylic boronic esters acs.org.
Table 3: Stereospecific 1,2-Metalate Rearrangement with Alkynyllithium Reagents nih.gov
| Substrate | Alkynyllithium Reagent | Product Type | Stereochemical Outcome |
| Polysubstituted Cyclopropyl Boronic Esters | Alkynyllithium (e.g., this compound) | Tertiary Pinacol Boranes / Propargylic Boronic Esters | High Diastereomeric Purity, Stereospecific |
Transmetalation Reactions Involving this compound (e.g., Zinc, Germanium, Tin)
This compound serves as a valuable precursor in transmetalation reactions, facilitating the synthesis of other organometallic species. This process involves the exchange of a metal atom between this compound and another metal compound, leading to the formation of new carbon-metal bonds.
A notable example of transmetalation involves zinc. The reaction of 1-hexynyllithium with zinc bromide yields an alkynylzinc bromide reagent. This intermediate is then capable of reacting with electrophiles, such as chlorodiphenylphosphine, to produce corresponding alkynylphosphine-borane derivatives in good yields. wikipedia.orgwikipedia.org This pathway offers a selective route for the synthesis of polyfunctionalized phosphines. wikipedia.org
While direct examples of this compound transmetalation with germanium compounds are less explicitly detailed in the literature, the broader concept of lithium-metal exchange is well-established for various organometallic species. Similarly, tin-lithium transmetalation reactions are known processes in organic synthesis, where alkynyllithium reagents can exchange with tin compounds to form tin acetylides. sigmaaldrich.comwikidata.org This highlights the general applicability of this compound in generating other organometallic reagents through transmetalation.
Cyclization and Annulation Reactions Facilitated by this compound
This compound plays a key role in promoting various cyclization and annulation reactions, leading to the formation of cyclic organic compounds. These reactions often proceed through intricate mechanisms involving the generation of reactive intermediates.
One significant application is its involvement in the cycloisomerization of 1,ω-diiodo-1-alkynes. In the presence of a catalytic amount of 1-hexynyllithium (typically 0.2–0.6 equivalents), these diiodoalkynes undergo a novel type of cyclization reaction without the loss of iodine atoms, yielding (diiodomethylene)cycloalkanes. This process is proposed to occur via a carbenoid-chain mechanism, involving the exo-cyclization of lithium acetylide intermediates to form lithium,iodine-alkylidene carbenoids. The stereochemistry at the electrophilic carbon is inverted during this exo-cyclization.
Beyond cyclization, this compound has also been reported to facilitate annulation reactions. For instance, its presence can mediate the annulation of certain compounds, including reactions with aldehydes to form more complex cyclic structures.
This compound as an Initiator in Polymerization Processes
This compound is recognized for its utility as an initiator in various polymerization processes, particularly within the realm of anionic polymerization. As an organolithium compound, it can initiate the "living" anionic polymerization of monomers.
In polymerization, the bond between the organic group and lithium in this compound can cleave, generating an active terminal on the organic group side, which then initiates the polymerization chain. For example, this compound has been identified as an active initiator in the polymerization of butadiene. The product formed from the reaction of 1-hexyne (B1330390) and butyllithium (B86547) (which generates this compound) has been observed to influence the microstructure of polybutadienes, specifically increasing the extent of 1,2 addition and affecting the viscosity of the resulting polymer solutions. This behavior is attributed to the active initiating species being an organolithium complex.
Mechanistic Elucidation and Kinetic Studies of Hexynyllithium Reactions
Solution Structure and Aggregation Phenomena of Hexynyllithium
Organolithium compounds, including this compound, typically exist as aggregates in solution rather than as discrete monomers. These aggregates can vary in size and structure depending on factors such as concentration, solvent, and the presence of coordinating ligands. The aggregation state directly impacts the nucleophilicity and basicity of the organolithium species, thereby influencing reaction pathways and selectivities.
While n-butyllithium, a common organolithium reagent, is known to exist as hexamers and tetramers in solution, the specific aggregation behavior of pure this compound has been less extensively characterized in isolation wikipedia.org. However, studies on mixed aggregates involving this compound provide significant insights into its oligomeric forms. For instance, mixed aggregates between this compound (BuC≡CLi) and lithium thiocyanate (B1210189) (LiNCS) have been characterized using infrared (IR) spectroscopy stimson.org.
These studies revealed the formation of dimeric mixed species, specifically Li₂(BuC≡C)(NCS), when this compound and lithium thiocyanate are present in coordinating solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) stimson.org. Furthermore, in less coordinating solvents such as triethylamine, more complex tetranuclear mixed aggregates were observed. These included Li₄(BuC≡C)₃(NCS), Li₄(BuC≡C)₂(NCS)₂, and Li₄(BuC≡C)(NCS)₃, indicating a diverse range of aggregated structures depending on the stoichiometry and solvent environment stimson.org.
Table 1: Characterized Mixed Aggregates of this compound with Lithium Thiocyanate
| Aggregate Type | Stoichiometry | Solvent System | Characterization Method | Reference |
| Dimeric | Li₂(BuC≡C)(NCS) | Tetrahydrofuran, Dioxane | Infrared Spectroscopy | stimson.org |
| Tetranuclear | Li₄(BuC≡C)₃(NCS) | Triethylamine | Infrared Spectroscopy | stimson.org |
| Tetranuclear | Li₄(BuC≡C)₂(NCS)₂ | Triethylamine | Infrared Spectroscopy | stimson.org |
| Tetranuclear | Li₄(BuC≡C)(NCS)₃ | Triethylamine | Infrared Spectroscopy | stimson.org |
Solvent systems and coordinating ligands exert a profound influence on the aggregation state and, consequently, the reactivity of this compound. The ability of a solvent or ligand to solvate the lithium cation can disrupt larger aggregates, leading to smaller, more reactive species.
Tetrahydrofuran (THF) is a commonly used coordinating solvent in organolithium chemistry, and its coordination to this compound is known to influence its aggregation and reactivity fishersci.comwikipedia.org. The presence of THF can lead to lower aggregation states for alkyllithium compounds, which often correlates with increased reactivity wikipedia.org.
The detailed studies on mixed aggregates of this compound with lithium thiocyanate demonstrate this influence explicitly. In THF and 1,4-dioxane, dimeric mixed aggregates are favored, suggesting that these solvents effectively solvate the lithium centers, promoting the formation of smaller, more active species stimson.org. In contrast, in less coordinating solvents like toluene (B28343) or triethylamine, higher-order aggregates, such as tetranuclear species, are more prevalent stimson.orgmetabolomicsworkbench.org.
Strong donor ligands, such as hexamethylphosphoramide (B148902) (HMPA), are particularly effective at breaking down organolithium aggregates, often leading to the formation of monomeric or highly solvated species nih.gov. While specific data for the direct influence of HMPA on pure this compound aggregation is less detailed in the provided context, HMPA's general role in enhancing the reactivity of organolithium reagents by promoting lower aggregation states is well-established nih.gov. This principle is consistent with observations where HMPA influences the stereochemical outcome of this compound reactions, as discussed in the next section chegg.com.
The formation of mixed aggregates can significantly impact the stereochemical and regiochemical outcomes of this compound reactions. The specific structure and composition of these mixed aggregates can direct the reaction along different pathways, leading to varying selectivities.
A notable example of stereochemical control involving this compound is its addition to Garner's aldehyde. In the presence of HMPA, this compound yielded an anti-adduct with 66% diastereomeric excess (de) chegg.com. This suggests that the interaction of HMPA, likely by forming a specific mixed aggregate or by promoting a less aggregated, more reactive this compound species, influences the stereochemical course of the reaction. In contrast, a related chlorozincacetylide exclusively produced the syn-adduct with 86% yield, highlighting the distinct control exerted by different metal species and their associated aggregation states chegg.com.
The characterization of mixed aggregates between this compound and lithium thiocyanate (LiNCS) by infrared spectroscopy further underscores their potential role in controlling reaction outcomes. The existence of various dimeric and tetranuclear mixed species, such as Li₂(BuC≡C)(NCS) and Li₄(BuC≡C)₃(NCS), in different solvents implies that the precise nature of the aggregated species present in solution can be tuned stimson.org. This tunability of aggregation state through mixed aggregate formation provides a mechanism for controlling reactivity and selectivity in complex synthetic transformations.
General principles observed for other organolithium mixed aggregates also support this concept. For instance, studies on n-butyllithium-lithium aminoalkoxide mixed aggregates have shown that chemoselectivity is critically dependent on the aggregate type, with dimers favoring nucleophilic addition and tetramers leading to α-lithiation nih.gov. This illustrates how different aggregate structures can lead to distinct reaction pathways and product distributions, a principle highly relevant to this compound chemistry.
Reaction Pathway Determination and Transition State Characterization
Understanding the detailed reaction pathway, including the identification of rate-determining steps and transient intermediates, is crucial for a comprehensive mechanistic understanding of this compound reactions.
While the general principles for identifying rate-determining steps are well-established in chemical kinetics, specific detailed studies on the rate-determining steps of various this compound-mediated processes are not extensively detailed in the provided information. However, the preparation of this compound itself, typically by the reaction of 1-hexyne (B1330390) with n-butyllithium, is a foundational step in its use wikipedia.org. The subsequent reactions involving this compound would then have their own distinct reaction pathways and rate-determining steps, which would be influenced by the aggregation state of this compound and the nature of the electrophile. Computational studies and kinetic experiments, such as varying reactant concentrations and observing their effect on the reaction rate, are common methods to elucidate the RDS fishersci.co.uknih.gov.
Transient intermediates are short-lived species formed during a reaction pathway that are not the final products but are crucial for the reaction's progression. Their characterization and detection provide direct evidence for proposed mechanisms.
In the context of this compound reactions, transient intermediates have been implicated and, in some cases, detected. For example, in reactions where this compound reacts with aldehydes, the formation of intermediates has been observed and characterized by techniques such as UV absorbance at 235 nm. This suggests that spectroscopic methods can be employed to monitor the formation and consumption of these elusive species.
The detection and characterization of transient intermediates in chemical reactions, especially those involving highly reactive organometallic species like this compound, often require sophisticated and sensitive analytical techniques. Techniques such as Chemical Exchange Saturation Transfer (CEST) NMR have been shown to be remarkably sensitive for detecting even very small fractions (e.g., ≤0.1%) of transient reaction intermediates, providing quantitative kinetic information. Electrospray Ionization Mass Spectrometry (ESI-MS) is another valuable tool for probing reactive intermediates directly from solution due to its ability to generate intact gas-phase ions from labile molecules. Time- and frequency-resolved IR spectroscopies can also be used to monitor the dynamics and structural evolution of intermediates in real-time. While these advanced techniques may not be universally applied to every this compound reaction, they represent the frontier of mechanistic investigation and hold significant promise for further elucidating the complex reaction pathways of this important class of reagents.
Kinetic Investigations of this compound Transformations
Kinetic investigations provide fundamental insights into the rates at which chemical reactions proceed and the factors influencing these rates. For organolithium reagents like this compound, such studies are vital for elucidating reaction mechanisms, identifying rate-determining steps, and understanding the impact of reaction conditions. While the provided literature offers extensive information on the synthetic utility and mechanistic proposals for reactions involving this compound, detailed quantitative kinetic data, including specific reaction orders and rate constants directly attributed to this compound transformations, are not widely reported in the available search results. However, the general principles of chemical kinetics and examples from related organolithium reagents can illustrate the methodologies employed in such investigations.
Determination of Reaction Orders and Rate Constants
Reaction order describes how the rate of a chemical reaction depends on the concentration of each reactant, while the rate constant (k) is a proportionality constant that quantifies the reaction rate at a given temperature acs.orgosi.lv. These parameters are experimentally determined and are crucial for formulating a reaction's rate law.
Methodology for Determination: The determination of reaction orders typically involves the "method of initial rates" or the "integrated rate law method" polimi.itptb.denih.govharvard.educhemicalbook.com.
Initial Rates Method: In this approach, a series of experiments are conducted where the initial concentration of one reactant is systematically varied while the initial concentrations of all other reactants are kept constant acs.orgptb.deharvard.edu. The initial rate of the reaction is measured for each experiment. By comparing how the initial rate changes with changes in the concentration of a specific reactant, the reaction order with respect to that reactant can be determined. For instance, if doubling the concentration of a reactant doubles the rate, the reaction is first order with respect to that reactant. If doubling the concentration quadruples the rate, it is second order ptb.denih.gov.
Integrated Rate Law Method: This method involves monitoring the concentration of a reactant over time and plotting the data in different ways to see which plot yields a straight line. For a zeroth-order reaction, a plot of concentration versus time is linear. For a first-order reaction, a plot of the natural logarithm of concentration versus time is linear. For a second-order reaction, a plot of the inverse of concentration versus time is linear polimi.it. The slope of the linear plot provides the rate constant (k).
Research Findings and Data for Related Organolithium Reagents: While specific data for this compound's reaction orders and rate constants are not explicitly detailed in the provided sources, kinetic studies on other organolithium reagents offer illustrative examples. For instance, the metal-halogen exchange reaction between bromobenzene (B47551) and n-butyllithium has been shown to be first order with respect to both bromobenzene and n-butyllithium. This indicates a bimolecular rate-determining step where both reactants are involved in the transition state. The activation energy for this specific reaction was determined to be 12 kcal mol⁻¹ (52 kJ mol⁻¹).
The stability and decomposition of organolithium reagents themselves can also be subject to kinetic analysis, often following pseudo-first-order kinetics when the solvent is in large excess. Table 1 provides illustrative half-life and rate constant data for the decomposition of n-butyllithium in different ethereal solvents at various temperatures, highlighting how these parameters are determined and vary.
Table 1: Representative Kinetic Data for n-Butyllithium Decomposition in Ethereal Solvents
| Organolithium Reagent | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-Life (t½, min) | Observed Order |
| n-Butyllithium | THF | +20 | 6.46 × 10⁻³ | 107 | Pseudo-First |
| n-Butyllithium | Et₂O | +20 | 1.39 × 10⁻³ | 500 | Pseudo-First |
| n-Butyllithium | DME | -20 | 2.45 × 10⁻³ | 283 | Pseudo-First |
| n-Butyllithium | DME | -70 | 1.50 × 10⁻⁴ | 4620 | Pseudo-First |
Temperature and Concentration Dependencies on Reaction Rates
The rates of chemical reactions, including those involving this compound, are significantly influenced by temperature and reactant concentrations.
Temperature Dependence: Increasing the temperature generally accelerates reaction rates. This relationship is quantitatively described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea), the absolute temperature (T), and a pre-exponential factor (A). The fundamental reason for this acceleration is that at higher temperatures, molecules possess greater kinetic energy, leading to more frequent and more energetic collisions. A higher proportion of these collisions will meet or exceed the activation energy barrier, thus leading to a faster reaction rate. For many reactions, the rate can approximately double or triple for every 10°C rise in temperature.
In the context of organolithium chemistry, reactions are often conducted at low temperatures (e.g., -78 °C) to control reactivity, enhance selectivity, or prevent side reactions, such as the degradation of ethereal solvents by strong bases like n-butyllithium. The addition of 1-hexynyllithium to aldehydes, for instance, is often performed at low temperatures to selectively yield desired products. Similarly, the reaction temperature can significantly influence the regioselectivity of ring-opening reactions involving organometallic reagents.
Concentration Dependence: The concentration of reactants directly impacts the rate of a chemical reaction nih.gov. As the concentration of reactants increases, the likelihood of reactant molecules colliding effectively also increases, leading to a higher frequency of productive collisions and consequently a faster reaction rate nih.gov. This relationship is captured in the rate law, where the reaction rate is proportional to the concentrations of the reactants raised to their respective reaction orders acs.orgosi.lvnih.gov. For example, if a reaction is first order with respect to a reactant, doubling its concentration will double the reaction rate acs.orgnih.gov. If it is second order, doubling the concentration will quadruple the rate acs.orgptb.denih.gov.
The specific concentration of this compound and other reactants would therefore play a critical role in controlling the rate of its transformations. In synthetic applications, the stoichiometry and concentration of this compound are carefully controlled to achieve desired yields and selectivities.
Stereochemical Control and Asymmetric Synthesis with Hexynyllithium
Diastereoselective Reactions Involving Hexynyllithium
Diastereoselective reactions utilizing this compound typically involve its addition to chiral substrates, where the existing stereocenter(s) in the electrophile dictate the stereochemical course of the reaction. The facial selectivity of the nucleophilic attack is influenced by steric and electronic factors, often rationalized by established stereochemical models.
One common strategy involves the 1,2-addition of this compound to chiral α-alkoxy aldehydes. In such reactions, the stereochemical outcome can often be predicted by the Felkin-Anh or Cram chelation models. When a chelating Lewis acid is not present, the reaction of this compound with a chiral α-alkoxy aldehyde, such as a protected glyceraldehyde derivative, typically proceeds via a Felkin-Anh transition state. researchgate.netresearchgate.net In this model, the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions, leading to the preferential formation of the anti-diol product. nih.gov
Conversely, in the presence of a chelating Lewis acid, the reaction can be directed towards the syn-diol product. Although this compound itself is not typically used with additional Lewis acids, the principle of chelation control is a cornerstone of diastereoselective additions. For instance, the addition of organometallic reagents to imines derived from chiral α-amino aldehydes can provide access to chiral amino alcohols with high diastereoselectivity. illinois.eduwiley-vch.de
The use of chiral N-sulfinyl imines has emerged as a robust method for achieving high diastereoselectivity in the synthesis of chiral amines. The addition of organometallic reagents, including organolithiums like this compound, to N-tert-butanesulfinyl imines proceeds with a high degree of facial selectivity. researchgate.netbeilstein-journals.org The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the nucleophilic attack to one of the prochiral faces of the imine carbon. This approach has been successfully applied to the synthesis of a wide range of enantioenriched α-branched and α,α-dibranched amines. researchgate.net
| Electrophile | Reagent | Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| Chiral α-alkoxy aldehyde | This compound | Non-chelating | anti | Variable |
| Chiral N-sulfinyl imine | This compound | Standard addition | High | >90:10 |
Enantioselective Transformations Utilizing this compound Reagents
Enantioselective transformations involving this compound aim to create a single enantiomer of a chiral product from an achiral or racemic starting material. This is typically achieved by employing a chiral catalyst or a stoichiometric chiral modifier that creates a chiral environment around the reacting species, leading to a preferential attack on one of the two enantiotopic faces of the prochiral electrophile.
The catalytic enantioselective addition of terminal alkynes to aldehydes is a well-established method for the synthesis of chiral propargylic alcohols. mdpi.com While many of these reactions utilize zinc acetylides, the underlying principles are applicable to lithium acetylides like this compound. The most common approach involves the in-situ formation of a chiral metal complex that acts as the catalyst. Chiral amino alcohols, such as N-methylephedrine, have been shown to be effective ligands in these transformations. researchgate.net The lithium alkoxide of the amino alcohol can form a mixed-aggregate with this compound, creating a chiral complex that delivers the hexynyl group to the aldehyde with high enantioselectivity.
Similarly, chiral zinc complexes have been developed for the asymmetric addition of alkynes to carbonyl compounds. nih.govnih.gov Although these systems are designed for organozinc reagents, the concept of using a chiral metal complex to control the enantioselectivity of the addition is a general one.
The enantioselective addition of this compound to ketones is a more challenging transformation due to the lower reactivity of ketones and the increased steric hindrance around the carbonyl carbon. researchgate.netnih.gov However, recent advances have shown that chiral macrocyclic catalysts, such as those derived from BINOL, can effectively catalyze the enantioselective addition of lithium acetylides to ketones. nih.gov These catalysts are thought to prevent the aggregation of the lithium species and create a well-defined chiral pocket that facilitates the enantiofacial discrimination of the ketone.
| Electrophile | Catalyst/Ligand | Product | Enantiomeric Excess (ee) |
| Benzaldehyde | Chiral amino alcohol | Chiral propargylic alcohol | High (up to 98%) |
| Acetophenone | Chiral macrocyclic BINOL-Li | Chiral tertiary alcohol | High |
Strategies for Stereochemical Induction: Chiral Substrates, Auxiliaries, and Catalysts
The control of stereochemistry in reactions of this compound can be achieved through three main strategies: the use of chiral substrates, the attachment of a chiral auxiliary to the substrate, or the employment of a chiral catalyst.
Chiral Substrates: As discussed in the section on diastereoselective reactions, the use of a chiral substrate is a straightforward method for inducing stereochemistry. The inherent chirality of the starting material, such as a chiral aldehyde or ketone, directs the addition of this compound to one of the diastereotopic faces of the carbonyl group. researchgate.netresearchgate.net For example, the addition of this compound to an imine derived from a chiral amine, such as one derived from an amino acid, can lead to the formation of a new stereocenter with a predictable configuration relative to the existing one. nih.gov
Chiral Auxiliaries: A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct a stereoselective transformation. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. A prime example is the use of N-tert-butanesulfinamide to form chiral N-sulfinyl imines. beilstein-journals.org The addition of this compound to these imines is highly diastereoselective, and subsequent cleavage of the sulfinyl group provides access to chiral propargylic amines with high enantiomeric purity. researchgate.net
Chiral Catalysts: The use of a chiral catalyst is often the most efficient and atom-economical approach to asymmetric synthesis. nih.govnih.gov In the context of this compound additions, a substoichiometric amount of a chiral ligand or complex is used to generate a chiral catalytic species that mediates the enantioselective addition to a prochiral substrate. nih.govsemanticscholar.org Chiral amino alcohols and BINOL derivatives are among the most successful classes of ligands for this purpose. mdpi.comnih.gov These ligands can coordinate to the lithium cation, creating a chiral Lewis acidic environment that activates the electrophile and directs the nucleophilic attack of the hexynyl group.
| Strategy | Description | Example |
| Chiral Substrate | The chirality is inherent in the starting material. | Addition of this compound to a chiral glyceraldehyde derivative. researchgate.net |
| Chiral Auxiliary | A temporary chiral group directs the reaction. | Addition of this compound to an imine bearing an N-tert-butanesulfinyl group. researchgate.netbeilstein-journals.org |
| Chiral Catalyst | A substoichiometric amount of a chiral molecule controls the stereochemistry. | Addition of this compound to an aldehyde in the presence of a chiral amino alcohol. mdpi.com |
Spectroscopic Techniques in Hexynyllithium Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and reaction monitoring of organolithium compounds, including hexynyllithium, due to its ability to provide detailed information about the local electronic environment of various nuclei.
Multi-nuclear NMR spectroscopy is critical for determining the precise structure and aggregation state of this compound and its derivatives.
1H NMR Spectroscopy: Proton NMR is routinely used to characterize the organic portion of this compound and its reaction products. Chemical shifts in 1H NMR spectra are influenced by the electronegativity of nearby atoms and the presence of unsaturated groups, providing insights into the molecular environment of protons libretexts.org. For instance, the protons on the hexyne chain will exhibit characteristic chemical shifts and coupling patterns that can be used to confirm the presence of the hexynyl moiety rsc.orgprepchem.com.
13C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton. The chemical shifts of carbon atoms are highly sensitive to their bonding environment, including hybridization and the presence of electronegative substituents libretexts.org. For alkynes, the sp-hybridized carbons of the triple bond typically appear in a distinct chemical shift range. 13C NMR spectra are valuable for confirming the incorporation of the hexynyl group into new molecular structures rsc.orgthieme-connect.deamazonaws.com.
6Li NMR Spectroscopy: Lithium NMR, particularly using the 6Li isotope (spin I=1), is highly informative for studying the aggregation behavior and coordination environment of lithium in organolithium compounds. While 6Li has lower sensitivity than 7Li, its smaller quadrupole moment often results in sharper signals, making it advantageous for resolving distinct lithium environments and observing coupling constants with other nuclei (e.g., 1H-6Li and 13C-6Li couplings) northwestern.eduhuji.ac.il. The chemical shifts in 6Li NMR can vary depending on the concentration and local coordination environment, reflecting changes in the lithium aggregation state researchgate.netresearchgate.net. The 6Li chemical shift range typically spans from -9 ppm to +3 ppm northwestern.edu.
19F NMR Spectroscopy: When this compound is involved in reactions with fluorinated compounds, 19F NMR becomes a valuable tool. 19F is a highly sensitive nucleus with a wide chemical shift dispersion, making it excellent for identifying and characterizing fluorinated products or intermediates blogspot.commdpi.comrsc.orgnih.govscholaris.ca. Its sensitivity is comparable to that of 1H, and the lack of naturally occurring fluorinated species in many biological or environmental samples minimizes background interference blogspot.comscholaris.ca.
29Si NMR Spectroscopy: In reactions involving silicon-containing compounds, 29Si NMR is employed. For example, in the synthesis of alkyn-1-ylsilanes from this compound and silanes, 29Si NMR provides insights into the silicon environment and the success of the silylation reaction uni-bayreuth.demolaid.comoxinst.commagritek.comnih.govfrontiersin.org. 29Si is a spin-1/2 nucleus, yielding sharp lines, though its low natural abundance and long T1 relaxation times can present experimental challenges magritek.comfrontiersin.org.
Table 1: Representative NMR Nuclei and Their Applications in this compound Research
| Nucleus | Spin (I) | Natural Abundance (%) | Key Information Provided |
| 1H | 1/2 | 99.98 | Characterization of organic backbone, proton environments, and coupling patterns. |
| 13C | 1/2 | 1.1 | Carbon skeleton elucidation, hybridization states, and functional group identification. |
| 6Li | 1 | 7.59 | Lithium aggregation state, coordination environment, and Li-X coupling (e.g., 1H, 13C). |
| 19F | 1/2 | 100 | Identification and characterization of fluorinated products/intermediates, highly sensitive probe for local environments. |
| 29Si | 1/2 | 4.7 | Structural analysis of silicon-containing derivatives, insights into silylation reactions and silicon environment. |
In situ NMR spectroscopy is a powerful technique for real-time observation of chemical reactions involving this compound. By acquiring a series of NMR spectra over time directly within the reaction vessel (NMR tube), researchers can monitor reaction progress, identify transient intermediates, and elucidate reaction mechanisms iastate.eduoxinst.comrptu.despectroscopyonline.com. This approach is particularly valuable for organometallic reactions, which often involve sensitive or short-lived species that are difficult to isolate. It allows for the direct observation of changes in reactant, intermediate, and product concentrations, providing kinetic information and confirming proposed reaction pathways iastate.edurptu.de.
Infrared (IR) Spectroscopy for Mechanistic Studies and Reaction Progress Monitoring
IR spectroscopy is utilized to identify functional groups and monitor the progress of reactions involving this compound by observing changes in characteristic vibrational frequencies. The absorption of IR radiation by a molecule causes its bonds to vibrate at specific frequencies, which are unique to different functional groups savemyexams.com.
For this compound and its reactions, key IR absorption bands include:
C≡C stretching vibration: Terminal alkynes, from which this compound is typically derived, exhibit a characteristic C≡C stretching band around 2100–2250 cm-1 pressbooks.pub. The formation of this compound from 1-hexyne (B1330390) would involve the deprotonation of the terminal alkyne, leading to changes or disappearance of the ≡C-H stretch (around 3300 cm-1) and shifts in the C≡C stretch pressbooks.pub.
Other functional groups: As this compound reacts to form new compounds, the appearance or disappearance of other functional group characteristic bands (e.g., C=O, O-H, C-N) can be monitored to track reaction progress and confirm product formation pressbooks.pubcdnsciencepub.compg.edu.plorgchemboulder.com. For instance, in reactions with carbonyl compounds, the characteristic C=O stretching vibration (typically 1650–1750 cm-1) would be observed pressbooks.pub.
IR spectroscopy can provide immediate qualitative and, with proper calibration, quantitative information about the chemical changes occurring during a reaction savemyexams.com.
X-ray Crystallography for Solid-State Structure Analysis of this compound Derivatives and Complexes
X-ray crystallography is the definitive method for determining the atomic and molecular structure of crystalline solids, providing precise three-dimensional information about atomic positions, bond lengths, and angles drawellanalytical.comwikipedia.orglibretexts.org. While this compound itself might be challenging to crystallize, its derivatives and complexes with various ligands have been characterized using this technique.
X-ray crystallography has been used to:
Determine aggregation states: Organolithium compounds often exist as aggregates (e.g., dimers, tetramers, hexamers) in the solid state and in solution. X-ray crystallography can unequivocally determine these aggregation states and the coordination environment of the lithium atom within these structures uni-bayreuth.denlc-bnc.ca.
Elucidate complex structures: When this compound reacts with other species to form stable complexes, X-ray diffraction can reveal the precise arrangement of atoms within these complexes, including how the hexynyl group is bound and how lithium interacts with other atoms uni-bayreuth.denais.net.cn. This provides crucial insights into bonding and reactivity.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in π-Extended System Studies
UV-Vis and fluorescence spectroscopy are primarily used to study the electronic properties of molecules, particularly those with conjugated π-systems. This compound, as an alkynylating agent, is often employed in the synthesis of molecules with extended π-conjugation.
UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a sample, which causes electronic transitions within the molecule matanginicollege.ac.inlibretexts.orglibretexts.orgjove.com. Molecules with conjugated π-systems exhibit strong absorption in the UV-Vis region. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to a shift in the maximum absorption wavelength (λmax) to longer wavelengths (bathochromic shift) matanginicollege.ac.inlibretexts.orglibretexts.orgjove.commsu.edu. Therefore, UV-Vis spectroscopy can be used to monitor the formation of π-extended systems synthesized using this compound and to characterize their electronic properties nais.net.cn.
Fluorescence Spectroscopy: This technique measures the emission of light by a substance that has absorbed light. For π-extended systems, fluorescence spectroscopy can provide additional information about their electronic structure, energy levels, and excited-state dynamics. Changes in fluorescence intensity or emission wavelength can indicate the formation of new conjugated systems or changes in their electronic environment.
Cyclic Voltammetry for Electrochemical Characterization
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. While direct electrochemical characterization of this compound itself might be challenging due to its high reactivity, CV can be applied to study its derivatives or the electrochemical behavior of systems where this compound acts as a precursor. This technique can provide information about:
Redox potentials: The potentials at which a compound undergoes oxidation or reduction, indicating its stability and reactivity in electrochemical processes.
Electron transfer mechanisms: Insights into the pathways by which electrons are gained or lost by the molecule.
This technique is particularly relevant when this compound is used to synthesize electrochemically active materials or molecules, such as those found in organic electronics or energy storage applications.
Computational Chemistry in Hexynyllithium Mechanistic and Synthetic Studies
Density Functional Theory (DFT) Calculations on Hexynyllithium Systems
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry that allows for the calculation of electronic structure, properties, and reactivity of molecules. For this compound systems, DFT calculations have been employed to investigate various aspects, including reaction mechanisms, structural optimizations, and spectroscopic parameters. Quantum chemical and X-ray studies related to this compound reacting with zinc bromide have utilized DFT to analyze aggregates, transition metal complexes, and calculated states, including their relative energies amazonaws.com. Such computational tools are crucial for modeling complex organometallic reactions .
Exploration of Reaction Potential Energy Surfaces and Transition States
DFT is a powerful tool for mapping potential energy surfaces (PES) and identifying transition states (TS) in chemical reactions. A potential energy surface represents the energy of a molecular system as a function of its geometry, with minima corresponding to stable structures (reactants, intermediates, products) and saddle points representing transition states chegg.comthieme-connect.com. Locating these transition states is critical for understanding reaction mechanisms and kinetics, as they represent the highest energy point along the reaction coordinate thieme-connect.commit.edu. Studies involving the reaction of this compound with zinc bromide have employed computational tools like DFT to model these transition states . Additionally, the potential energy surface of the this compound anion has been a subject of study, providing insights into its reactive behavior collectionscanada.gc.ca.
While specific detailed data for this compound's potential energy surfaces are not extensively detailed in general search results, the methodology involves:
Geometry Optimization: Identifying stable reactant, intermediate, and product structures at energy minima on the PES.
Transition State Search: Locating first-order saddle points on the PES that connect reactants to products, representing the highest energy barrier for a reaction hokudai.ac.jp.
Intrinsic Reaction Coordinate (IRC) Following: Tracing the minimum energy path from a transition state down to reactants and products to confirm the reaction pathway.
Prediction of Spectroscopic Parameters and Conformational Analysis
DFT calculations are also valuable for predicting spectroscopic parameters and performing conformational analysis, which can aid in the experimental characterization and understanding of molecular structures. For this compound and related compounds, "conformational and solvation studies via computer" have been conducted amazonaws.com. Furthermore, "spectroscopic study" of the mechanism of reactions involving this compound has been reported amazonaws.comelectronicsandbooks.com.
DFT can predict various spectroscopic parameters, including:
Vibrational Spectra (IR, Raman): Calculating harmonic frequencies and intensities to identify characteristic vibrational modes nepjol.inforespectprogram.org.
NMR Spectra: Predicting chemical shifts (e.g., ¹H and ¹³C NMR) to assist in structural elucidation als-journal.com.
UV-Vis Spectra: Determining electronic transitions and absorption profiles respectprogram.org.
Conformational analysis, which involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is crucial for understanding molecular flexibility and preferred geometries unimi.itchemrxiv.orgchemrxiv.org. DFT allows for the exploration of the potential energy landscape associated with rotations, identifying stable conformers and the energy barriers between them unimi.iteurjchem.com.
Molecular Dynamics Simulations to Model this compound Behavior in Solution
Molecular Dynamics (MD) simulations provide a time-dependent view of molecular systems, allowing researchers to study their dynamic behavior, particularly in solution. Unlike static quantum chemical calculations, MD simulations track the movement of atoms and molecules over time by solving Newton's equations of motion stanford.eduvalencelabs.com. This is particularly relevant for organolithium compounds like this compound, whose reactivity and aggregation state can be highly dependent on the solvent environment.
While specific detailed MD simulation results for this compound are not widely available in general search results, it has been noted that "dynamics simulation" can be used to distinguish behaviors of this compound in solution amazonaws.com. MD simulations can offer insights into:
Solvation Effects: How solvent molecules interact with this compound, influencing its structure, stability, and reactivity copernicus.org.
Diffusion and Transport: The movement of this compound through a solvent.
Intermolecular Interactions: The formation and dissociation of aggregates or complexes in solution ibm.com.
MD simulations are computationally intensive but can reveal crucial information about the dynamic equilibrium and transient species in solution, which are often difficult to probe experimentally arxiv.org.
Quantum Chemical Characterization of Aggregates and Reactive Intermediates
Organolithium compounds are known to form aggregates in solution, and their reactivity often depends on the nature and size of these aggregates. Quantum chemical methods are essential for characterizing the electronic structure, stability, and geometry of these aggregated species and other reactive intermediates. For this compound, quantum chemical and X-ray studies have been performed on its aggregates, particularly in reactions involving zinc bromide amazonaws.com.
Key aspects of quantum chemical characterization in this context include:
Aggregate Structure and Stability: Determining the most stable oligomeric forms (e.g., dimers, tetramers, hexamers) that this compound might adopt in different solvents or concentrations chemrxiv.orgoatext.com.
Electronic Properties of Aggregates: Analyzing charge distribution, bond orders, and frontier molecular orbitals (HOMO-LUMO) within the aggregates, which can dictate their reactivity.
Reactive Intermediates: Identifying and characterizing short-lived, high-energy species that form during a reaction pathway, such as carbanions or transient complexes ruhr-uni-bochum.deresearchgate.netorganicchemistrydata.org. The this compound anion itself is considered a reactive intermediate collectionscanada.gc.ca.
Machine Learning and Artificial Intelligence Applications in Predicting Reactivity and Designing Transformations
The burgeoning fields of Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied in computational chemistry to accelerate the prediction of chemical reactivity and aid in the design of new transformations. These data-driven approaches can learn complex relationships from large datasets of chemical reactions and properties, potentially bypassing the need for computationally expensive ab initio calculations for every new system ibm.comchimia.chnih.gov.
While specific detailed applications of ML/AI directly to predicting the reactivity of this compound or designing its transformations are not extensively detailed in the provided search results, 1-hexynyllithium has been mentioned in the context of discussions around machine learning and artificial intelligence in chemical synthesis thieme-connect.com. Generally, ML/AI can be applied to:
Reactivity Prediction: Developing models that predict reaction outcomes, yields, or rates based on molecular descriptors or reaction conditions chimia.chnih.govarxiv.org. This can involve predicting activation energies or identifying favorable reaction pathways mit.educhemrxiv.org.
Retrosynthesis and Reaction Design: Using AI to suggest synthetic routes or design novel chemical transformations by learning from known reaction patterns ibm.com.
Potential Energy Surface Generation: Creating highly accurate and efficient machine-learned potential energy surfaces that can dramatically reduce the computational cost of dynamic simulations unimi.itrsc.org.
These approaches hold significant promise for accelerating the discovery and optimization of chemical processes involving compounds like this compound by providing rapid, data-driven insights.
Applications of Hexynyllithium in Advanced Organic Synthesis
Total Synthesis of Complex Natural Products and Bioactive Molecules
Hexynyllithium, as a representative alkynyllithium, serves as a crucial building block in the construction of intricate molecular architectures found in natural products and other biologically active compounds. Its nucleophilic character allows for the formation of new carbon-carbon bonds, which are fundamental to assembling complex molecular frameworks.
Synthesis of Glycomimetics and Carbohydrate Derivatives
Alkynyllithium species, including this compound, are utilized in the synthesis of carbohydrate derivatives and glycomimetics, which are molecules designed to mimic the functions of natural carbohydrates. amazonaws.commsu.ru These reagents can be employed to introduce alkynyl functionalities onto carbohydrate scaffolds, leading to novel derivatives. For instance, alkynyllithium reagents, derived from compounds such as propiolaldehyde acetals or propargyl alcohol derivatives, have been successfully used to synthesize 2-C-alkynylated mannosides. uni-tuebingen.de This C-alkynylation at the C-2 position of carbohydrate rings provides a pathway to create branched sugar structures.
Furthermore, in the synthesis of macrolide subunits, nucleophilic addition of an alkynyllithium reagent to an aldehyde derived from a 4-deoxy-D-mannose derivative has been described, leading to a propargylic alcohol intermediate that is further elaborated into complex building blocks. tandfonline.com The reaction of 3,5-di-O-benzyl-2-deoxy-D-ribofuranose with various alkynyllithium reagents has also yielded diastereomeric mixtures of ring-opened alkynyldiols, demonstrating the utility of these reagents in modifying carbohydrate structures. researchgate.net
Construction of Selenium-Containing Heterocycles
This compound is instrumental in the synthesis of selenium-containing heterocycles, a class of compounds attracting significant research interest due to their diverse chemical properties and potential pharmaceutical activities. nih.govresearchgate.netresearchgate.net For example, 1-hexynyllithium (this compound) has been specifically employed in the preparation of medium-sized selenium-containing heterocycles. In a reported method, the treatment of a specific intermediate (compound 7) with 1-hexynyllithium (20f) resulted in the formation of 2-butyl-5,6,7,8-tetrahydroselenocin-4-ones. This reaction proceeded with a notable yield, highlighting this compound's effectiveness in this transformation. nih.gov
Table 1: Synthesis of 2-butyl-5,6,7,8-tetrahydroselenocin-4-ones using Alkynyllithiums
| Alkynyllithium Reagent | Product | Yield (%) |
| 3,3-dimethyl-1-butynyllithium (20e) | 2-butyl-5,6,7,8-tetrahydroselenocin-4-one (21e) | 78 nih.gov |
| 1-hexynyllithium (20f) | 2-butyl-5,6,7,8-tetrahydroselenocin-4-one (21f) | 54 nih.gov |
Incorporation into Polycyclic Aromatic Hydrocarbon Architectures (e.g., Tetracene Dimers, Isobenzofurans)
This compound facilitates the incorporation of alkynyl functionalities into polycyclic aromatic hydrocarbon (PAH) architectures, including tetracene dimers and isobenzofurans. These modified PAHs are of interest for their unique electronic and optical properties.
In the synthesis of soluble, directly 2,2′-linked tetracene dimers, 1-hexynyllithium (this compound) plays a key role. Specifically, a bitetracenequinone, obtained from the dimerization of 8-bromo-2,3-dihexyl-5,12-tetracenequinone, is converted into a tetracene dimer through sequential addition of 1-hexynyllithium followed by treatment with SnCl2/HCl. rsc.orgevonik.com The resulting tetracene dimer possesses four hexyl and four 1-hexynyl groups, contributing to its solubility. rsc.org
For the synthesis of isobenzofurans, alkynyllithiums, including 1-hexynyllithium, have been successfully employed to create dialkynylisobenzofurans. For instance, the treatment of an intermediate (compound 7a) with 1-hexynyllithium yielded the corresponding unsymmetrical dialkynylisobenzofuran with a 71% yield. conicet.gov.ar This method involves sequential reactions of siloxybenzocyclobutenone with two alkynyllithiums and subsequent oxidative ring cleavage. conicet.gov.ar
Table 2: Synthesis of Polycyclic Aromatic Hydrocarbon Architectures
| Target Architecture | Starting Material | This compound Role | Product | Yield (%) |
| Tetracene Dimer | Bitetracenequinone (from 8-bromo-2,3-dihexyl-5,12-tetracenequinone) | Sequential addition | Tetracene dimer with hexyl and 1-hexynyl groups | Not specified, but product formed rsc.orgevonik.com |
| Isobenzofuran | Intermediate 7a (from siloxybenzocyclobutenone) | Nucleophilic addition | Unsymmetrical dialkynylisobenzofuran | 71 conicet.gov.ar |
Synthesis of Other Biologically Relevant Scaffolds
Beyond the specific classes mentioned, this compound's broad reactivity as an organolithium reagent makes it a valuable tool for the synthesis of various other biologically relevant scaffolds. Its ability to introduce an alkyne moiety allows for further functionalization through diverse reactions such as click chemistry, metal-catalyzed couplings, and cyclizations, enabling the construction of complex molecular frameworks. These transformations contribute to the creation of diverse sp3-rich compounds and other molecular entities that can serve as precursors or components of biologically active molecules, including those with potential therapeutic applications. evonik.comnih.gov
Modular Synthesis of Key Intermediates and Functional Materials Precursors
This compound's utility extends to the modular synthesis of key intermediates, particularly in the generation of organoboron compounds, which are highly valuable in modern organic chemistry for their versatility in further transformations.
Generation of Tertiary Propargylic Boronic Esters
This compound is an effective nucleophile in the generation of tertiary propargylic boronic esters, which are important reagents for creating complex molecules with defined stereochemistry. A notable application involves an alkynyllithium-mediated 1,2-metalate rearrangement of borylated cyclopropanes. When this compound was employed as the nucleophile in this transformation, it facilitated the formation of tertiary propargylic boronic esters in good yields and with high diastereomeric ratios. For instance, using specific cyclopropyl (B3062369) boronic ester starting materials (e.g., 2a and 4a), the desired propargylic boronic ester (6b) was obtained in yields of 72% and 85%, respectively, with high selectivity over an elimination product (7). This method provides a robust and modular approach to acyclic tertiary propargylic boronic esters bearing vicinal tertiary or quaternary stereocenters.
Table 3: Generation of Tertiary Propargylic Boronic Esters using this compound
| Starting Material | This compound Role | Product (6b) | Yield (%) | Ratio of 6b:7 |
| 2a | Nucleophile | Tertiary propargylic boronic ester | 72 | 80:20 |
| 4a | Nucleophile | Tertiary propargylic boronic ester | 85 | 92:08 |
Preparation of Alkynylphosphines
This compound plays a significant role in the synthesis of alkynylphosphines, a class of organophosphorus compounds valuable in catalysis and materials science. The classical approach for preparing these compounds involves a nucleophilic substitution reaction at the phosphorus atom of a halophosphine by a metal acetylide, such as lithium, magnesium, titanium, or zinc acetylides, typically conducted at low temperatures. wikipedia.org
A notable application involves the transmetalation of 1-hexynyllithium with zinc bromide to form an alkynylzinc bromide reagent. This intermediate then reacts with chlorodiphenylphosphine, leading to the formation of the corresponding alkynylphosphine-borane in an 80% yield after complexation with borane. wikipedia.orgwikipedia.org This method highlights the utility of this compound as a precursor for generating other organometallic reagents essential for phosphine (B1218219) synthesis. Earlier methods for tertiary alkynylphosphines also relied on the reaction of halophosphines with lithium or magnesium acetylides. For instance, Cadiot and Chodkiewicz reported the synthesis of various alkynylphosphines in yields ranging from 50% to 93% through the reaction of Grignard reagents with dialkyl- or diarylchlorophosphines. wikipedia.org
The following table summarizes a key reaction involving this compound in alkynylphosphine synthesis:
| Reactant 1 | Reactant 2 | Intermediate | Product | Yield | Reference |
| 1-Hexynyllithium | Zinc bromide | Alkynylzinc bromide | Alkynylphosphine-borane | 80% | wikipedia.orgwikipedia.org |
| Halophosphines | Metal acetylides | N/A | Tertiary Alkynylphosphines | 50-93% | wikipedia.org |
Formation of Functionalized Germoles and Stannoles
The formation of functionalized germoles and stannoles, which are important heterocyclic compounds containing germanium and tin, respectively, often involves alkynyl-metal precursors. While direct examples detailing this compound's specific use in forming germoles and stannoles are not explicitly provided in the current search results, alkynyllithium reagents are widely employed to synthesize alkynyl-metal compounds, which are subsequently utilized in the formation of these heterocycles. fishersci.ieereztech.com
The 1,1-carboboration of alkynylgermanes and alkynylstannanes is a documented method for synthesizing metalloles, including germoles and stannoles. fishersci.ie For example, triethylborane (B153662) reacts with dialkynylstannanes to yield stannoles, and dialkynyl(dichloro)germanes react similarly with triethylborane to form germoles. fishersci.ie The activation of Sn-C≡ or Si-C≡ bonds in alkynylstannanes and alkynylsilanes by triorganoboranes, followed by 1,1-carboboration, leads to the cleavage of these bonds and the formation of the metallole structures. fishersci.ie Dilithium compounds, which can be derived from alkynyllithium precursors, have also been identified as key intermediates in the preparation of stannoles. ereztech.com
Stereoselective Synthesis of Chiral Amines
This compound contributes to stereoselective synthetic methodologies, particularly in the formation of chiral nitrogen-containing compounds. In one instance, this compound was prepared and utilized in highly stereoselective nucleophilic additions to synthesize chiral P-lactams. wikipedia.org This demonstrates its utility in constructing complex chiral architectures, where precise control over stereochemistry is crucial. Although the broader context of chiral amine synthesis often involves biocatalytic methods or other chemical routes, the direct application of this compound in the stereoselective formation of P-lactams highlights its role as a key reagent in achieving specific stereochemical outcomes in organic synthesis. wikipedia.org
Contributions to Novel Synthetic Methodologies and Reaction Discovery
This compound, as a representative alkynyllithium reagent, has contributed to the development of novel synthetic methodologies and the discovery of new reactions. A significant contribution involves its use in a stereospecific 1,2-metalate rearrangement. This methodology, applied to the ring opening of polysubstituted cyclopropyl boronic esters, yields a variety of tertiary pinacol (B44631) boranes. These products possess adjacent tertiary or quaternary carbon stereocenters with high levels of diastereomeric purity. wikipedia.org This particular reaction sequence showcases the ability of alkynyllithium reagents to facilitate complex transformations, leading to the formation of highly stereodefined acyclic fragments, which are challenging to synthesize through conventional methods. wikipedia.org Such advancements expand the toolkit available to synthetic chemists for constructing intricate molecular architectures.
Compound Names and PubChem CIDs
Future Perspectives and Emerging Research Directions
Development of Sustainable and Green Chemistry Protocols Utilizing Hexynyllithium
The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances sigmaaldrich.compjoes.com. While this compound itself is a reactive organometallic reagent, future perspectives in its application involve developing protocols that align with these principles. This includes exploring its use in reactions that maximize atom economy, minimize waste, and operate under milder conditions sigmaaldrich.com. For instance, if this compound can facilitate highly efficient transformations, such as those with high yields and minimal by-products, it inherently contributes to greener synthetic routes sigmaaldrich.com. The focus would be on optimizing reaction conditions to reduce energy consumption, potentially through ambient temperature processes, and investigating alternative, less hazardous solvents or solvent-free conditions where feasible sigmaaldrich.compjoes.com. Furthermore, exploring catalytic methods that reduce the stoichiometric use of this compound, as discussed in Section 9.3, directly contributes to sustainable practices by minimizing reagent consumption and waste generation sigmaaldrich.com.
Integration of this compound Chemistry with Continuous Flow and Automated Synthesis
The integration of chemical reactions into continuous flow and automated synthesis platforms offers substantial benefits, including enhanced safety, improved control, and increased efficiency, particularly for handling hazardous or energetic reagents researchgate.net. While specific detailed applications of this compound in continuous flow systems are not extensively documented in the public domain, the general advantages of flow chemistry suggest a promising future for this reagent. Continuous flow reactors can manage highly reactive species, such as organolithium compounds, more safely by reducing the effective reaction volume and minimizing exposure and risk researchgate.net. A patent has indicated that alkynyllithiums, including this compound, are preferred in continuous flow type reactors for producing organic compounds, where a fluid containing a halogen compound is introduced into a fluid film google.com. This highlights the potential for this compound to be utilized in more controlled and scalable synthetic processes through flow chemistry. The development of automated systems, which can precisely control reaction parameters and enable rapid optimization and library synthesis, could further unlock the potential of this compound in high-throughput chemical production researchgate.net.
Catalytic and Organocatalytic Approaches in this compound Reactivity
Catalytic and organocatalytic strategies represent a significant area of future research for this compound, aiming to improve selectivity, efficiency, and sustainability of its reactions. Research has already demonstrated the utility of catalytic amounts of 1-hexynyllithium in specific transformations. For example, it has been shown to catalytically initiate the carbocyclization of 1,ω-diiodo-1-alkynes, leading to the efficient formation of (diiodomethylene)cycloalkanes through a carbenoid-chain process involving lithium acetylide intermediates acs.orgacs.orgnih.govmsu.ru.
Furthermore, 1-hexynyllithium has been employed in diastereodivergent additions, where its presence, along with hexamethylphosphoramide (B148902) (HMPA), influenced the stereochemical outcome, yielding an anti-adduct with notable diastereomeric excess core.ac.ukua.es. In the context of synthesizing α-amino ketones, catalytic quantities of a copper carboxylate have been reported to mediate reactions involving this compound, leading to high yields of the desired products researchgate.net. This compound has also been successfully utilized for the synthesis of optically pure α,β-acetylenic ketones from isoxazolidides, achieving high yields researchgate.net. The compound's reactivity has also been explored in organophosphorus chemistry, where it reacted with zinc bromide amazonaws.com, and in the synthesis of functionalized disiloxanes oup.com. These examples underscore the potential for developing novel catalytic systems that harness this compound's reactivity, potentially leading to more selective and efficient synthetic routes.
Table 1: Select Catalytic and Stereoselective Reactions Involving this compound
| Reaction Type | Reagent/Catalyst | Outcome/Yield/Selectivity | Reference |
| Carbocyclization of 1,ω-diiodo-1-alkynes | Catalytic 1-hexynyllithium | Efficient formation of (diiodomethylene)cycloalkanes | acs.orgacs.orgnih.govmsu.ru |
| Diastereodivergent addition to Garner's Aldehyde | 1-hexynyllithium + HMPA | Anti-adduct with 66% diastereomeric excess (de) | core.ac.ukua.es |
| Synthesis of α-amino ketones | This compound + Cu carboxylate | High yields | researchgate.net |
| Synthesis of α,β-acetylenic ketones | 1-hexynyllithium from isoxazolidides | High yields of optically pure products | researchgate.net |
| Synthesis of alkynones from morpholine (B109124) amides | 1-hexynyllithium (from 1-hexyne (B1330390) + butyllithium) | 86% yield of PhCOC≡CBu | acs.org |
Exploration of this compound in Advanced Materials and Polymer Science
The unique structure of this compound, featuring a terminal alkyne and a lithium counterion, makes it a valuable precursor for the synthesis of advanced materials and polymers. Its ability to form new carbon-carbon bonds, particularly with electrophilic centers, allows for the introduction of alkyne functionalities into various molecular scaffolds, which can then be further modified or polymerized.
One significant area of exploration is in the synthesis of specialized monomers and macromonomers for precision polymer architectures. Research indicates the involvement of this compound in the synthesis of butadiene-functionalized poly(dimethylsiloxane) macromonomers, suggesting its role in creating building blocks for novel silicon-containing polymers researchgate.net. Furthermore, this compound has been identified as an intermediate for block copolymers, highlighting its potential in constructing polymers with tailored properties and sequences google.com. The incorporation of alkyne groups, derived from this compound, into polymer backbones or side chains can enable post-polymerization modifications through "click" chemistry, leading to functional materials with diverse applications in areas such as electronics, sensors, and biomedical devices msu.ruprinceton.edu. The precision synthesis of silicon-containing polymers, controlling molecular weight and stereoregularity, is an area where reagents like this compound could play a crucial role researchgate.net.
Q & A
Q. What are the standard protocols for synthesizing and characterizing hexynyllithium in inert conditions?
this compound synthesis requires rigorous exclusion of moisture and oxygen. A typical method involves reacting 1-hexyne with n-butyllithium in anhydrous tetrahydrofuran (THF) at −78°C under argon . Characterization includes <sup>13</sup>C NMR to confirm the alkyllithium species (δ ~100–120 ppm for the lithium-bound carbon) and titration with diphenylacetic acid to quantify active lithium content. Reproducibility hinges on strict adherence to solvent purity and reaction temperature .
Q. How can researchers safely handle this compound to prevent decomposition or hazardous reactions?
this compound is pyrophoric and thermally unstable. Use Schlenk-line techniques, cold traps (−78°C), and flame-dried glassware. Quench excess reagent with isopropanol or dry ice. Safety protocols should include real-time monitoring via in situ IR spectroscopy to detect premature decomposition (e.g., formation of LiOH or polymeric residues) .
Q. What solvent systems optimize this compound stability for nucleophilic addition reactions?
Stability is maximized in ethereal solvents (THF, Et2O) due to Lewis base coordination. Hexane/THF mixtures (4:1 v/v) balance reactivity and stability for reactions with carbonyl electrophiles. Solvent polarity must be calibrated to avoid ligand dissociation, which accelerates decomposition .
Advanced Research Questions
Q. How can contradictory reactivity data for this compound in cross-coupling reactions be resolved?
Discrepancies often arise from trace impurities (e.g., LiCl) or solvent coordination effects. Systematic studies using kinetic isotope effects (KIE) or DFT calculations can isolate electronic vs. steric influences. For example, LiCl additives may stabilize transition states in Negishi couplings but inhibit Gilman reactions .
Q. What advanced spectroscopic techniques validate the aggregation state of this compound in solution?
Cryogenic (<sup>6</sup>Li/<sup>7</sup>Li) NMR at −110°C resolves oligomeric structures (e.g., tetramers vs. hexamers). Diffusion-ordered spectroscopy (DOSY) quantifies aggregation effects on reactivity. Contrast with crystallographic data (if available) to correlate solution-state behavior with solid-state structures .
Q. How do computational models predict this compound’s regioselectivity in alkyne functionalization?
Density functional theory (DFT) at the M06-2X/6-311++G(d,p) level calculates charge distribution and transition-state geometries. Compare frontier molecular orbitals (HOMO/LUMO) of this compound with electrophiles to rationalize α- vs. γ-addition pathways. Validate models with kinetic experiments under varying temperatures .
Methodological and Analytical Questions
Q. What statistical approaches are recommended for analyzing this compound reaction yield variability?
Use multivariate analysis (ANOVA) to isolate factors like solvent purity, temperature gradients, or substrate stoichiometry. Pair with control experiments (e.g., internal standards) to distinguish systematic vs. random errors. Report confidence intervals (95%) for yield distributions .
Q. How should researchers document failed this compound reactions to improve reproducibility?
Include negative results in supplementary materials with detailed metaexact solvent batch, glovebox O2/H2O levels, and quenching methods. Use failure mode and effects analysis (FMEA) to rank potential error sources .
Data Presentation and Publication Guidelines
Q. What ethical standards apply when reporting this compound’s hazardous properties?
Disclose all safety incidents (e.g., thermal runaway during scale-up) in the methods section. Follow NIH guidelines for risk mitigation and include Material Safety Data Sheets (MSDS) in appendices .
Q. How should conflicting spectral data for this compound adducts be presented in a manuscript?
Use stacked <sup>1</sup>H/<sup>13</sup>C NMR spectra in supplementary files to highlight impurity peaks. Annotate unexpected resonances with possible assignments (e.g., β-hydride elimination byproducts) and reference analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
